molecular formula C17H13FN2OS B494977 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 459792-82-6

3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B494977
CAS RN: 459792-82-6
M. Wt: 312.4g/mol
InChI Key: OPOUPAOEEBUVPZ-UHFFFAOYSA-N
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Description

3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazole derivatives and has shown promising results in various scientific studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments include its high yield and purity, its potential applications in medicinal chemistry, and its significant activity against various cancer cell lines and fungal strains. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies can be conducted to optimize the synthesis method and improve the compound's efficacy and safety. Finally, the compound can be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. The compound has shown significant activity against various cancer cell lines and fungal strains and has potential use in the treatment of neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and optimize its efficacy and safety.

Synthesis Methods

The synthesis of 3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves the reaction of 2-amino-5-methylthiazole, 3-fluorobenzoyl chloride, and 4-phenyl-1,3-thiazol-2-amine under specific reaction conditions. The reaction is carried out in the presence of a base and a solvent. The yield of the compound is high, and the purity can be improved by using various purification techniques.

Scientific Research Applications

3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer, antifungal, and antiviral agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has shown significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

3-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11-15(12-6-3-2-4-7-12)19-17(22-11)20-16(21)13-8-5-9-14(18)10-13/h2-10H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOUPAOEEBUVPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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